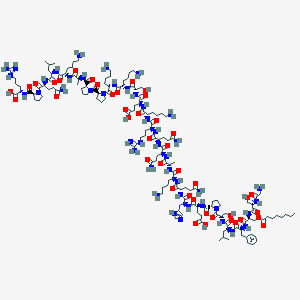

Ghrelin (rat)

Description

Properties

CAS No. |

258338-12-4 |

|---|---|

Molecular Formula |

C147H245N45O42 |

Molecular Weight |

3314.8 g/mol |

IUPAC Name |

4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164) |

InChI Key |

YQVMHOLUYGAYNG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |

Purity |

>95% |

sequence |

GSXFLSPEHQKAQQRKESKKPPAKLQPR |

Synonyms |

Ghrelin (rat); |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Functional Elucidation of Ghrelin in Rattus norvegicus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ghrelin, a 28-amino acid orexigenic peptide, was first identified in the rat stomach and has since been the subject of extensive research to elucidate its physiological roles. This technical guide provides an in-depth overview of the discovery of ghrelin and its multifaceted functions in the rat model, with a particular focus on its effects on growth hormone secretion and appetite regulation. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to serve as a comprehensive resource for the scientific community.

Discovery of Ghrelin in the Rat

The discovery of ghrelin is a landmark example of "reverse pharmacology." For years, synthetic molecules known as growth hormone secretagogues (GHSs) were known to stimulate the release of growth hormone (GH), but their endogenous ligand remained elusive. In 1999, Kojima and colleagues successfully isolated a novel 28-amino acid peptide from rat stomach extracts that specifically activated the GHS receptor (GHS-R).[1][2][3] This peptide was named "ghrelin," a name derived from "ghre," the Proto-Indo-European root for "grow."[3]

A unique characteristic of ghrelin is the presence of an n-octanoyl modification on the serine at position 3, a post-translational modification that is essential for its biological activity.[1][2] While the stomach is the primary site of ghrelin synthesis, it is also produced in smaller quantities in other tissues, including the hypothalamus.[4][5]

Core Functions of Ghrelin in Rats

Stimulation of Growth Hormone Secretion

Ghrelin is a potent stimulator of GH release from the pituitary gland.[1][2][6] Its administration, either intravenously or intracerebroventricularly, leads to a significant and rapid increase in plasma GH concentrations in rats.[7][8] This effect is mediated through the GHS-R1a, which is expressed in the hypothalamus and pituitary.[7][9] Ghrelin influences GH secretion by acting on GHRH-containing neurons in the arcuate and ventromedial nuclei of the hypothalamus.[7]

Regulation of Food Intake and Energy Balance

Perhaps the most well-characterized function of ghrelin is its powerful orexigenic (appetite-stimulating) effect.[2][4][6][10] Ghrelin levels in rats rise during periods of fasting and are suppressed by food intake.[4][11] Administration of ghrelin to rats leads to a dose-dependent increase in food consumption and body weight.[4][6] This effect is mediated through the activation of hypothalamic neural circuits that control appetite, primarily involving neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus.[12][13]

Other Physiological Roles

Beyond its primary roles in GH secretion and appetite, ghrelin has been implicated in a variety of other physiological processes in rats, including:

-

Insulin (B600854) secretion and glucose metabolism: Ghrelin is present in pancreatic alpha-cells and can stimulate insulin secretion.[14]

-

Memory and learning: Ghrelin signaling in the vagus nerve has been shown to be important for memory control.[15]

-

Cardiovascular function: Ghrelin and its receptor are expressed in cardiovascular tissues, suggesting a role in cardiovascular regulation.[2]

-

Reward and motivation: Ghrelin signaling in the ventral tegmental area (VTA) is important for the incentive value of rewarding food.[10]

Quantitative Data on Ghrelin's Effects in Rats

The following tables summarize quantitative data from key studies investigating the effects of ghrelin administration in rats.

Table 1: Effect of Intraperitoneal (IP) Ghrelin Administration on Food Intake in Male Wistar Rats

| Dose (nmol) | 0-2h Food Intake (g) (mean ± SEM) | p-value vs. Saline | Reference |

| Saline | 0.5 ± 0.2 | - | [4] |

| 1 | 1.2 ± 0.2 | < 0.05 | [4] |

| 3 | 1.8 ± 0.3 | < 0.01 | [4] |

| 10 | 2.1 ± 0.2 | < 0.001 | [4] |

| 30 | 2.2 ± 0.3 | < 0.001 | [4] |

Table 2: Effect of Chronic Intracerebroventricular (ICV) Ghrelin Administration on Body Weight in Male Wistar Rats

| Treatment (7 days) | Body Weight Gain (g) (mean ± SEM) | p-value vs. Saline | Reference |

| Saline | 2.2 ± 3.8 | - | [6] |

| Ghrelin (3 nmol/day) | 15.3 ± 4.3 | < 0.05 | [6] |

Table 3: Effect of Intravenous (IV) Ghrelin Administration on Plasma Growth Hormone (GH) in Male Long-Evans Rats

| Age (months) | Peak Plasma GH (ng/mL) after Ghrelin (10 nmol/kg) (mean ± SEM) | Time to Peak (min) | Reference |

| 3 | 150 ± 25 | 15 | [6][8] |

| 12 | 125 ± 20 | 15 | [6][8] |

| 24 | 100 ± 15 | 15 | [6][8] |

| 27 | 90 ± 12 | 15 | [6][8] |

Table 4: Plasma Ghrelin Concentrations in Male Wistar Rats Under Different Conditions

| Condition | Plasma Ghrelin (pmol/ml) (mean ± SEM) | Reference |

| Fed | 1.28 ± 0.12 | [4] |

| 24-h Fast | 2.79 ± 0.32 | [4] |

| 60 min post 1 nmol IP Ghrelin | 2.83 ± 0.13 | [6] |

Experimental Protocols

Measurement of Plasma Ghrelin

Objective: To quantify the concentration of ghrelin in rat plasma.

Methodology: Radioimmunoassay (RIA)

-

Blood Collection: Collect trunk blood from rats into chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation.[16]

-

Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

-

Acidification: Acidify the plasma with HCl to a final concentration of 0.05 N to preserve the acylated form of ghrelin.[3]

-

Extraction (Optional but Recommended): Extract peptides from the acidified plasma using a C18 Sep-Pak cartridge.

-

RIA Procedure:

-

Reconstitute lyophilized standards, antiserum, and tracer.

-

Pipette standards, controls, and samples into assay tubes.

-

Add ghrelin antiserum to all tubes except for the total counts and non-specific binding tubes.

-

Incubate for 16-24 hours at 4°C.

-

Add 125I-labeled ghrelin tracer to all tubes and incubate for another 16-24 hours at 4°C.

-

Add secondary antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.

-

Centrifuge the tubes, decant the supernatant, and count the radioactivity of the pellet in a gamma counter.

-

Calculate ghrelin concentrations based on a standard curve.[10]

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Prepare serum or plasma samples as described for RIA. Acidification is also recommended.[3][17]

-

ELISA Procedure:

-

Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody against ghrelin.

-

Incubate to allow ghrelin to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the ghrelin molecule.

-

Wash the wells.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Wash the wells.

-

Add a substrate solution (e.g., TMB) that is converted by HRP into a colored product.

-

Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

Calculate ghrelin concentrations based on a standard curve.[3][9][17][18]

-

Intracerebroventricular (ICV) Injection of Ghrelin

Objective: To administer ghrelin directly into the central nervous system to study its effects on brain function.

Methodology:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the brain using stereotaxic coordinates. Secure the cannula to the skull with dental cement.

-

Recovery: Allow the rat to recover from surgery for at least one week.

-

Injection:

-

Gently restrain the rat.

-

Remove the dummy cannula from the guide cannula.

-

Insert an injector cannula connected to a microsyringe through the guide cannula.

-

Infuse a specific volume and concentration of ghrelin solution (e.g., 3 nmol in 5 µl of artificial cerebrospinal fluid) over a set period.[19]

-

Leave the injector in place for a short period to allow for diffusion before replacing the dummy cannula.[1][20][21]

-

In Situ Hybridization for GHS-R mRNA

Objective: To visualize the location of cells expressing the ghrelin receptor (GHS-R) in the rat brain.

Methodology:

-

Tissue Preparation: Perfuse the rat with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Post-fix the brain and then cryoprotect it in a sucrose (B13894) solution.

-

Sectioning: Cut frozen coronal sections of the brain on a cryostat.

-

Probe Synthesis: Synthesize a radiolabeled (e.g., 35S-UTP) or non-radiolabeled (e.g., digoxigenin-UTP) antisense riboprobe complementary to the GHS-R mRNA sequence. A sense probe should also be synthesized as a negative control.

-

Hybridization:

-

Pre-treat the brain sections to enhance probe penetration.

-

Incubate the sections with the labeled riboprobe in a hybridization buffer at an elevated temperature (e.g., 55-60°C) overnight.

-

-

Washing: Wash the sections under stringent conditions to remove the non-specifically bound probe.

-

Detection:

-

For radiolabeled probes, expose the sections to X-ray film or dip them in photographic emulsion for autoradiography.

-

For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.

-

-

Analysis: Visualize and analyze the distribution of the hybridization signal under a microscope.[22][23][24]

Signaling Pathways and Experimental Workflows

Ghrelin Signaling in Hypothalamic Neurons

Ghrelin exerts its orexigenic effects by modulating the activity of key neuronal populations in the hypothalamus. The following diagram illustrates the signaling cascade initiated by ghrelin in an AgRP/NPY neuron.

References

- 1. Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Ghrelin induces adiposity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ghrelin on hypothalamic glucose responding neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. phoenixbiotech.net [phoenixbiotech.net]

- 11. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ghrelin (Rat, Mouse) - RIA Kit [phoenixbiotech.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Rat Ghrelin Elisa Kit – AFG Scientific [afgsci.com]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 21. sid.ir [sid.ir]

- 22. researchgate.net [researchgate.net]

- 23. Expression of Ghrelin Receptor mRNA in the Rat and the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

Acylated vs. Des-acylated Ghrelin in Rats: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the distinct physiological roles of acylated ghrelin (AG) and des-acylated ghrelin (DAG) in rats. It synthesizes key research findings, presents quantitative data in a comparative format, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Concepts: Two Forms, Divergent Functions

Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, exists in two main forms: acylated ghrelin, which has an n-octanoyl group attached to its third serine residue, and des-acylated ghrelin, which lacks this fatty acid chain.[1][2] While initially considered the active form, it is now evident that both AG and DAG exert distinct and sometimes opposing physiological effects, particularly in the regulation of energy homeostasis, glucose metabolism, and gastrointestinal function.[3][4] The ratio of AG to DAG in circulation is an important determinant of the net physiological outcome.

Quantitative Data Summary

The following tables summarize the quantitative effects of acylated and des-acylated ghrelin from key studies in rats.

Table 1: Effects on Food Intake

| Ghrelin Form | Administration Route | Dose | Species | Key Findings | Reference |

| Acylated Ghrelin | Intraperitoneal (i.p.) | 10 nmol | Rat | Increased food intake. | [5] |

| Acylated Ghrelin | Intracerebroventricular (i.c.v.) | 3 nmol | Rat | Increased 24-hour food intake. | [5] |

| Acylated Ghrelin | Intra-arcuate nucleus | 30 pmol | Rat | Stimulated feeding. | [5] |

| Des-acylated Ghrelin | Intraperitoneal (i.p.) | 64 and 127 µg/kg | Rat | Abolished the stimulatory effect of co-injected AG on food intake.[6] | [6] |

| Des-acylated Ghrelin | Intracerebroventricular (i.c.v.) | 200 pmol | Rat | Stimulated food intake, but the effect lasted for only 1 hour compared to at least 2 hours for AG.[7] | [7][8] |

| Acylated Ghrelin (C8) | Intracerebroventricular (i.c.v.) | 0.9 and 3 nmol | Rat | Increased food intake at 2 and 4 hours post-injection. | [1] |

| Acylated Ghrelin (C16) | Intracerebroventricular (i.c.v.) | 0.9 and 3 nmol | Rat | Delayed increase in food intake, significant at 24 hours post-injection. | [1] |

Table 2: Effects on Gastric Function

| Ghrelin Form | Administration Route | Dose | Species | Key Findings | Reference |

| Acylated Ghrelin | Intravenous (i.v.) | 20 µg/kg | Rat | Increased gastric acid secretion by 4.8-fold compared to control.[9] | [9] |

| Des-acylated Ghrelin | Intravenous (i.v.) | Up to 200 µg/kg | Rat | No effect on gastric acid secretion.[9] | [9] |

| Acylated Ghrelin | Intravenous (i.v.) | Not specified | Rat | Enhanced gastrin-stimulated acid secretion.[9] | [9] |

| Des-acylated Ghrelin | Intravenous (i.v.) | Not specified | Rat | No effect on gastrin-stimulated acid secretion.[9] | [9] |

| Des-acylated Ghrelin | Intracerebroventricular (i.c.v.) & Intravenous (i.v.) | Not specified | Rat | Disrupted fasted motility in the antrum but not the duodenum.[10] | [10][11] |

Table 3: Effects on Hepatic Metabolism and Insulin (B600854) Signaling

| Ghrelin Form | Administration Route | Dose | Duration | Species | Key Findings | Reference |

| Acylated Ghrelin | Subcutaneous (s.c.) | 200 ng/kg (twice daily) | 14 days | Rat | Induced hepatic steatosis and insulin resistance.[12] | [12] |

| Des-acylated Ghrelin | Subcutaneous (s.c.) | 200 ng/kg (twice daily) | 14 days | Rat | When co-administered with AG, it reversed the effects of AG on hepatic steatosis and insulin resistance.[12] | [12] |

Signaling Pathways

The distinct actions of acylated and des-acylated ghrelin are mediated by different signaling pathways.

Acylated Ghrelin Signaling

Acylated ghrelin exerts its effects primarily through the growth hormone secretagogue receptor type 1a (GHS-R1a).[6] Binding of AG to GHS-R1a activates G-protein-coupled signaling cascades, leading to an increase in intracellular calcium and the activation of downstream pathways.

Caption: Acylated ghrelin signaling pathway.

Des-acylated Ghrelin Signaling

The signaling mechanism for des-acylated ghrelin is less defined and appears to be independent of GHS-R1a.[8] Some evidence suggests that its effects on food intake may be mediated through the activation of orexin-expressing neurons in the lateral hypothalamic area.[8][13] Other studies indicate that DAG may act as a functional antagonist of AG at a yet-to-be-identified receptor.[4]

Caption: Postulated des-acylated ghrelin signaling.

Detailed Experimental Protocols

This section outlines common methodologies used in the study of acylated and des-acylated ghrelin in rats.

Animal Models and Housing

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are typically housed individually in a temperature-controlled environment with a 12:12-hour light-dark cycle.

-

Diet: Standard laboratory chow and water are provided ad libitum, unless otherwise specified for fasting or diet-induced obesity studies.

Peptide Administration

-

Intraperitoneal (i.p.) Injection: Peptides are dissolved in sterile saline and injected into the peritoneal cavity. This route is often used to assess peripheral effects.

-

Intravenous (i.v.) Injection/Infusion: Peptides are administered directly into the bloodstream, typically via a cannulated jugular vein, for rapid and systemic effects.

-

Intracerebroventricular (i.c.v.) Cannulation and Injection: To study the central effects of ghrelin isoforms, a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Peptides are then infused directly into the cerebrospinal fluid.

-

Intra-hypothalamic Microinjection: For more localized central administration, cannulas can be targeted to specific hypothalamic nuclei, such as the arcuate nucleus (Arc), paraventricular nucleus (PVN), or ventromedial nucleus (VMN).[5]

Measurement of Food Intake and Body Weight

-

Procedure: Pre-weighed food is provided, and the remaining amount is measured at specific time points after peptide administration to calculate cumulative food intake. Body weight is monitored daily.

-

Apparatus: Standard laboratory cages and a digital weighing scale.

Gastric Function Analysis

-

Gastric Acid Secretion: In anesthetized rats, the stomach is perfused with saline through an esophageal cannula, and the gastric effluent is collected and titrated to measure acid output.[9]

-

Gastric Emptying: A non-absorbable marker (e.g., phenol (B47542) red) is administered by gavage, and the amount remaining in the stomach after a set time is quantified spectrophotometrically.

Gene Expression and Protein Analysis

-

Tissue Collection: Hypothalamus, liver, stomach, and adipose tissue are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Isolation and RT-PCR: Total RNA is extracted from tissues, and reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of target genes (e.g., neuropeptide Y, orexin, histidine decarboxylase).[3][9]

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to measure the levels of signaling proteins and their phosphorylation status (e.g., Akt, IRS-1).[12]

Immunohistochemistry

-

Procedure: Brain sections are incubated with primary antibodies against markers of neuronal activation (e.g., c-Fos) and specific neuropeptides. A secondary antibody conjugated to a fluorescent marker is then used for visualization under a microscope. This technique is used to identify which neuronal populations are activated by ghrelin isoforms.[6][8]

Experimental Workflow Example: Investigating the Central Effects of Ghrelin on Food Intake

Caption: Workflow for central ghrelin administration study.

Conclusion

In rats, acylated and des-acylated ghrelin exhibit distinct and often opposing physiological roles. Acylated ghrelin, acting through the GHS-R1a receptor, is a potent stimulator of food intake and gastric acid secretion. Conversely, des-acylated ghrelin can antagonize some of acylated ghrelin's effects and has independent actions on energy balance and glucose metabolism, likely mediated by a different receptor system. A thorough understanding of the differential actions of these two ghrelin isoforms is crucial for the development of therapeutic strategies targeting the ghrelin system for metabolic and gastrointestinal disorders.

References

- 1. Acylation Type Determines Ghrelin's Effects on Energy Homeostasis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylated and Desacylated Ghrelin, Preptin, Leptin, and Nesfatin-1 Peptide Changes Related to the Body Mass Index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stomach regulates energy balance via acylated ghrelin and desacyl ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. DESACYL GHRELIN INHIBITS THE OREXIGENIC EFFECT OF PERIPHERALLY INJECTED GHRELIN IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Comparison of the actions of acylated and desacylated ghrelin on acid secretion in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ghrelin, Des-Acyl Ghrelin, and Obestatin: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Different effects of ghrelin, des-acyl ghrelin and obestatin on gastroduodenal motility in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acylated ghrelin induces but deacylated ghrelin prevents hepatic steatosis and insulin resistance in lean rats: Effects on DAG/ PKC/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Distribution of Ghrelin Receptor (GHS-R1a) in the Rat Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the distribution of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), within the rat brain. Understanding the precise localization of this receptor is paramount for elucidating its role in a myriad of physiological processes, including appetite regulation, growth hormone secretion, metabolism, and reward pathways. This document summarizes key quantitative data, details established experimental protocols for GHS-R1a detection, and visualizes the associated signaling cascades, offering a vital resource for researchers and professionals in drug development.

Core Data on GHS-R1a Distribution

The expression of GHS-R1a is widespread throughout the rat brain, with notable concentrations in regions integral to homeostatic and motivational behaviors. The following tables consolidate quantitative data from various studies, providing a comparative analysis of GHS-R1a protein and mRNA levels across different brain areas.

GHS-R1a Protein Distribution via Autoradiography

Quantitative autoradiography using radiolabeled ghrelin analogs, such as [125I-His9]-ghrelin, allows for the precise measurement of receptor density.

| Brain Region | Subregion | Receptor Density (fmol/mg protein) | Reference |

| Hypothalamus | Arcuate Nucleus (Arc) | High | [1][2] |

| Ventromedial Nucleus (VMN) | High | [1][2] | |

| Paraventricular Nucleus (PVN) | Moderate | [1][2] | |

| Dorsomedial Nucleus (DMN) | Moderate | [2] | |

| Lateral Hypothalamic Area (LHA) | Moderate | [2] | |

| Cerebellum | Granular Layer | High | [3] |

Note: "High" and "Moderate" are qualitative descriptors from the cited literature where specific numerical values were not provided. Further research is needed to quantify these levels.

GHS-R1a mRNA Expression via In Situ Hybridization and qPCR

In situ hybridization (ISH) and quantitative polymerase chain reaction (qPCR) are employed to determine the distribution and relative abundance of GHS-R1a mRNA.

| Brain Region | Subregion/Area | Expression Level (Relative) | Reference |

| Hypothalamus | Arcuate Nucleus (Arc) | Very High | [1][4] |

| Ventromedial Nucleus (VMN) | Very High | [1][4] | |

| Paraventricular Nucleus (PVN) | High | [4] | |

| Suprachiasmatic Nucleus (SCN) | High | [4] | |

| Hippocampus | Dentate Gyrus, CA1, CA2, CA3 | High | [4] |

| Brainstem | Substantia Nigra (SN), Ventral Tegmental Area (VTA), Dorsal Raphe Nucleus, Facial Motor Nucleus, Nucleus Ambiguus | High | [1][4] |

| Cortex | Piriform Cortex | Low | [4] |

| Amygdala | Various nuclei | Present | [4] |

| Thalamus | Various nuclei | Present | [4] |

Note: Expression levels are described as reported in the literature and are relative within each study.

Key Experimental Protocols

Accurate detection and quantification of GHS-R1a are fundamental to research in this field. Below are detailed methodologies for the principal techniques used to study GHS-R1a distribution in the rat brain.

In Situ Hybridization Histochemistry (ISHH) for GHS-R1a mRNA

This protocol outlines the localization of GHS-R1a mRNA in brain tissue sections.

1. Tissue Preparation:

-

Anesthetize adult male Sprague-Dawley rats and perfuse transcardially with DEPC-treated phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain overnight in 4% PFA at 4°C, followed by cryoprotection in a sucrose/PBS solution.

-

Freeze the brain and section coronally at 20-40 µm using a cryostat. Mount sections on positively charged slides.

2. Probe Preparation:

-

Utilize a cRNA probe specific for the rat GHS-R1a mRNA. A common approach is to use a probe corresponding to a specific region of the GHS-R1a coding sequence.

-

Synthesize antisense and sense (control) probes labeled with digoxigenin (B1670575) (DIG) or a radioactive isotope (e.g., ³⁵S).

3. Hybridization:

-

Pretreat sections with proteinase K to improve probe penetration.

-

Hybridize sections with the labeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 65°C for DIG-labeled probes).

4. Post-Hybridization Washes and Detection:

-

Perform stringent washes to remove non-specifically bound probe.

-

For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Visualize the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.

-

For radioactive probes, expose the slides to autoradiographic film or emulsion.

5. Analysis:

-

Image the sections using a light microscope. The intensity and distribution of the signal indicate the localization and relative abundance of GHS-R1a mRNA.

Caption: Workflow for GHS-R1a protein detection via Immunohistochemistry.

Receptor Autoradiography for GHS-R1a

This protocol describes the quantitative mapping of GHS-R1a using a radiolabeled ligand.

1. Tissue Preparation:

-

Rapidly remove and freeze fresh, unfixed rat brains.

-

Section the frozen brain at 10-20 µm using a cryostat and thaw-mount the sections onto gelatin-coated slides.

2. Radioligand Binding:

-

Incubate the slide-mounted sections with a radiolabeled ghrelin analog, typically [125I-His9]-ghrelin, in a binding buffer.

-

To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of an unlabeled GHS-R1a ligand (e.g., unlabeled ghrelin or a synthetic agonist).

3. Washing and Drying:

-

Wash the sections in ice-cold buffer to remove unbound radioligand.

-

Quickly rinse in distilled water and dry the slides under a stream of cold air.

4. Autoradiographic Imaging:

-

Appose the dried sections to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.

-

Expose for an appropriate duration.

5. Data Analysis:

-

Scan the imaging plate or film to create a digital image.

-

Quantify the density of binding sites in different brain regions by comparing the optical density of the autoradiographic signal to the standards, typically expressed in fmol/mg of tissue equivalent.

GHS-R1a Signaling Pathways

The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by acylated ghrelin, initiates several intracellular signaling cascades. The canonical pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). However, GHS-R1a can also couple to other G proteins and engage β-arrestin-mediated pathways.

Canonical Gαq/11 Signaling Pathway

Caption: Canonical Gαq/11-mediated signaling cascade of GHS-R1a.

Alternative Signaling Pathways

Caption: Alternative Gαi/o and β-arrestin signaling pathways of GHS-R1a.

This guide provides a foundational understanding of the GHS-R1a distribution in the rat brain, essential for designing and interpreting studies aimed at this important therapeutic target. The detailed protocols and pathway diagrams serve as practical tools for researchers in their experimental endeavors.

References

- 1. Expression of Ghrelin Receptor mRNA in the Rat and the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autoradiographic analysis of ghrelin receptors in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]

The Orexigenic Effect of Ghrelin: A Technical Guide to Rat Models for Appetite Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of rat models in studying the effects of ghrelin on appetite. Ghrelin, often termed the "hunger hormone," plays a pivotal role in initiating food intake, making it a key target for the development of therapeutics aimed at modulating appetite. This document details the common rat models, experimental protocols, and underlying signaling pathways involved in ghrelin's orexigenic effects.

Introduction to Ghrelin and its Role in Appetite Regulation

Ghrelin is a 28-amino acid peptide hormone primarily produced and secreted by ghrelinergic cells in the oxyntic glands of the stomach.[1] Its secretion rises before meals and decreases after, suggesting a role in meal initiation.[2][3] The biological actions of ghrelin are predominantly mediated through the growth hormone secretagogue receptor (GHSR-1a), which is highly expressed in the hypothalamus, a critical brain region for energy homeostasis.[1][4]

Upon binding to GHSR-1a, ghrelin activates various signaling pathways that ultimately lead to an increase in appetite and food intake.[4][5] This makes the ghrelin system an attractive target for therapeutic interventions for conditions characterized by dysregulated appetite, such as obesity and cachexia.

Rat Models for Studying Ghrelin's Effect on Appetite

The selection of an appropriate animal model is crucial for obtaining reliable and translatable data. In ghrelin research, two outbred rat strains are predominantly used: Wistar and Sprague-Dawley rats.

Wistar Rats: Originating from the Wistar Institute in 1906, this albino rat strain is one of the most widely used in biomedical research.[6] Wistar rats are known to be more active than Sprague-Dawley rats.[6] Some studies suggest that Wistar rats are more susceptible to diet-induced obesity and insulin (B600854) resistance, which could be a consideration for studies focusing on the metabolic consequences of ghrelin administration.[7][8]

Sprague-Dawley Rats: Developed in 1925 from Wistar stock, Sprague-Dawley rats are also albino and are favored for their calm demeanor and ease of handling.[6] They are extensively used in medical and nutritional research.[6] While both strains are suitable for studying ghrelin's effects, some research indicates that the metabolic effects of a high-fat diet may be more pronounced in Wistar rats.[7]

The choice between Wistar and Sprague-Dawley rats may depend on the specific research question, with Wistar rats potentially being more suitable for studies on obesity and metabolic syndrome.[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of findings. This section outlines key methodologies for ghrelin administration and the assessment of its effects on appetite.

Ghrelin Administration

The method of ghrelin administration can significantly influence the observed effects. The two most common routes are intracerebroventricular (ICV) and intraperitoneal (IP) injections.

Intracerebroventricular (ICV) Injection: This method delivers ghrelin directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the direct assessment of its central effects.

-

Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.

-

Injection Protocol: Following a recovery period, ghrelin (typically 1-3 nmol) is dissolved in a sterile vehicle (e.g., saline or artificial cerebrospinal fluid) and injected through the cannula.[9][10]

-

Considerations: This is an invasive procedure requiring surgical expertise. It is ideal for studying the direct central nervous system effects of ghrelin.

Intraperitoneal (IP) Injection: This is a less invasive systemic administration route.

-

Injection Protocol: Ghrelin is dissolved in sterile saline and injected into the peritoneal cavity. Doses typically range from 10 to 30 nmol.[9][11]

-

Considerations: This method is simpler and less stressful for the animal. However, the administered ghrelin is subject to peripheral metabolism before reaching the central nervous system.

Appetite and Food Intake Assessment

The measurement of food intake is a primary endpoint in studies of ghrelin's orexigenic effects. Various methods are available, ranging from manual measurements to automated systems.

Manual Measurement: This is the most straightforward method, involving weighing the food hopper at set intervals.

-

Protocol: A pre-weighed amount of food is provided to the rat in its home cage. At specified time points (e.g., 1, 2, 4, and 24 hours post-injection), the remaining food is weighed to calculate the amount consumed.[9][12]

-

Limitations: This method is labor-intensive and can be prone to measurement errors due to food spillage. It also provides limited information on the pattern of food intake.[13]

Automated Monitoring Systems: These systems provide continuous and detailed data on feeding behavior.

-

Bout Meters and Feeding Experimentation Devices (FED3): These devices use sensors to record the timing and duration of feeding bouts, as well as the amount of food consumed.[12][13] This allows for a more in-depth analysis of meal patterns.[14][15]

-

Operant Conditioning Chambers: These chambers are used to assess the motivational aspects of feeding. Rats are trained to perform a task, such as pressing a lever, to receive a food reward.[16][17] The number of lever presses a rat is willing to make for a food pellet provides a measure of its motivation to eat.[16][17]

Quantitative Data on Ghrelin's Effect on Food Intake

The following tables summarize quantitative data from studies investigating the effect of ghrelin administration on food intake in rats.

Table 1: Effect of Intraperitoneal (IP) Ghrelin Administration on Food Intake in Rats

| Rat Strain | Ghrelin Dose | Time Post-Injection | Change in Food Intake | Reference |

| Wistar | 10 nmol | 1 hour | Significant increase | [9] |

| Sprague-Dawley | 30 nmol | 2 hours | 1.3 ± 0.2 g vs 0.5 ± 0.2 g (control) | [11] |

| Sprague-Dawley | 30 nmol | 24 hours | No significant difference | [11] |

Table 2: Effect of Intracerebroventricular (ICV) Ghrelin Administration on Food Intake in Rats

| Rat Strain | Ghrelin Dose | Time Post-Injection | Change in Food Intake | Reference |

| Not Specified | 3 nmol | 24 hours | Significant increase | [9] |

| Sprague-Dawley | 2 µg | 3 hours | 81% increase | [18] |

| Sprague-Dawley | 2 µg | 6 hours | 75% increase | [18] |

| Sprague-Dawley | 1 µg or 2 µg | 1-24 hours | Increased chow intake | [10] |

Ghrelin Signaling Pathways in Appetite Regulation

Ghrelin exerts its orexigenic effects by modulating the activity of specific neuronal populations in the hypothalamus. The primary signaling cascade is initiated by the binding of acylated ghrelin to the GHSR-1a receptor.

Caption: Ghrelin signaling cascade in hypothalamic NPY/AgRP neurons.

Activation of GHSR-1a in the arcuate nucleus of the hypothalamus stimulates neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.[1] These orexigenic neurons then release NPY and AgRP, which act on downstream secondary neurons to promote food intake. Ghrelin also increases the number of inhibitory synapses on pro-opiomelanocortin (POMC) neurons, which are anorexigenic, further tipping the balance towards increased appetite.[1]

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the acute effects of ghrelin on food intake in rats.

Caption: A typical experimental workflow for an acute ghrelin study.

This workflow ensures that the animals are properly acclimated to the experimental conditions, minimizing stress-induced artifacts. The crossover design, where each animal receives both ghrelin and vehicle on different days, helps to reduce inter-individual variability.

Conclusion

Rat models are indispensable tools for elucidating the mechanisms by which ghrelin regulates appetite. A thorough understanding of the available rat strains, standardized experimental protocols, and the underlying neurobiology is critical for conducting robust and reproducible research in this field. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working to modulate the ghrelin system for therapeutic benefit.

References

- 1. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin [mdpi.com]

- 3. Ghrelin, Appetite Regulation, and Food Reward: Interaction with Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation | MDPI [mdpi.com]

- 5. Ghrelin, a gastrointestinal hormone, regulates energy balance and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 67.20.83.195 [67.20.83.195]

- 13. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A New Apparatus to Analyze Meal-Related Ingestive Behaviors in Rats Fed a Complex Multi-Food Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Food Intake [labs.pbrc.edu]

- 16. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ghrelin's effects on food motivation in rats are not limited to palatable foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Central administration of ghrelin induces conditioned avoidance in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Circulating levels of ghrelin in fasting and fed rats

An In-depth Technical Guide on Circulating Levels of Ghrelin in Fasting and Fed Rats

Introduction

Ghrelin is a 28-amino acid peptide hormone, primarily produced by the P/D1 cells of the fundus of the stomach, that plays a pivotal role in the regulation of energy homeostasis.[1] It is unique among peptide hormones in that it requires post-translational acylation, specifically n-octanoylation on its third serine residue, for its primary biological activities. This acylated form, known as acyl-ghrelin, is the active ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a).[2] Circulating ghrelin levels are dynamically regulated by the nutritional state, rising during periods of fasting to stimulate appetite and food intake, and decreasing postprandially.[3][4] This guide provides a comprehensive overview of circulating ghrelin levels in fasting and fed rats, details common experimental protocols for its study, and illustrates the key signaling pathways involved.

Data Presentation: Circulating Ghrelin Concentrations

The concentration of circulating ghrelin is significantly influenced by the feeding state of the animal. Fasting consistently leads to an elevation in plasma ghrelin levels, which then decrease upon refeeding. The following tables summarize quantitative data from studies investigating these changes in rats.

Table 1: Plasma Acyl-Ghrelin Levels in Fasting vs. Refed States

| Condition | Plasma Ghrelin Concentration | Rat Strain | Duration of Fast/Refeed | Reference |

| 24-hour Fast | ~1750 pg/mL | Sprague-Dawley | 24 hours | [5] |

| 2-hour Refeed | ~750 pg/mL | Sprague-Dawley | 2 hours (ad libitum) | [5] |

Note: Values are estimated from graphical data.

Table 2: Plasma Ghrelin Levels After Prolonged Fasting

| Condition | Plasma Ghrelin Concentration (pmol/mL) | Rat Strain | Duration of Fast | Reference |

| 24-hour Fast | 2.79 ± 0.32 | Wistar | 24 hours | [6] |

Experimental Protocols

Accurate measurement of ghrelin requires meticulous attention to the experimental protocol, from animal handling to sample processing, due to the hormone's inherent instability.[7]

Fasting and Refeeding Protocols

A standard procedure to investigate the physiological effects of fasting on ghrelin is to deprive rodents of food for a set period, typically overnight.

-

Standard Fasting: Rats are typically fasted for 16 to 24 hours with free access to water.[6][8] This duration is sufficient to induce a significant rise in plasma ghrelin. For studies requiring a more pronounced metabolic shift, a 48-hour fast may be employed.[9]

-

Refeeding: Following the fasting period, animals are given ad libitum access to their standard chow.[5] Blood samples are often collected at various time points post-refeeding (e.g., 2 hours) to track the decline in ghrelin levels.[5][10] It's important to note that the composition of the refeeding diet can influence the ghrelin response.[11]

Blood Sample Collection and Processing

The octanoyl modification on acyl-ghrelin is rapidly hydrolyzed in blood, making proper sample collection and stabilization critical for accurate measurement.[7][12]

-

Blood Collection: Whole blood should be collected in tubes containing an anticoagulant, preferably EDTA.[7][13] To prevent enzymatic degradation of acyl-ghrelin, a protease inhibitor such as aprotinin (B3435010) or Pefabloc® (AEBSF) should be added immediately.[7][14][15]

-

Centrifugation: Samples should be kept on ice and centrifuged promptly (within 30 minutes of collection) at approximately 1,000-3,000 x g for 15 minutes at 4°C to separate the plasma.[13][14][15]

-

Acidification: Immediately after centrifugation, the plasma supernatant should be transferred to a new tube and acidified to a final concentration of 0.05-0.1 N HCl.[5][15] This acidification to a pH of 3-4 is crucial for preserving the acylated form of ghrelin.[7][12]

-

Storage: Acidified plasma samples should be aliquoted and stored at -80°C until analysis to avoid multiple freeze-thaw cycles.[13][15]

Ghrelin Quantification Methods

Two primary immunoassay techniques are used for the quantitative measurement of rat ghrelin: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

-

Radioimmunoassay (RIA): This method is based on the principle of competitive binding.[16] A known quantity of radiolabeled ghrelin (e.g., ¹²⁵I-ghrelin) competes with the unlabeled ghrelin in the rat plasma sample for a limited number of binding sites on a specific anti-ghrelin antibody.[16][17] After separation of the antibody-bound ghrelin from the free ghrelin, the radioactivity of the bound fraction is measured. The concentration of ghrelin in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.[16]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common non-radioactive method. In a competitive ELISA, the plate is pre-coated with ghrelin antigen. Ghrelin in the sample competes with this immobilized ghrelin for binding to a biotinylated anti-ghrelin antibody.[18] In a sandwich ELISA, the plate is coated with a capture antibody. The sample is added, and any ghrelin present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured ghrelin.[14][19] In both formats, a substrate is added that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is measured and is proportional (sandwich) or inversely proportional (competitive) to the amount of ghrelin in the sample.[14][18]

Ghrelin Signaling Pathway

Acyl-ghrelin exerts its effects by binding to the GHS-R1a, a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues.[1]

The primary signaling cascade initiated by ghrelin binding involves the Gαq/11 subunit.[2] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[2] The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological responses associated with ghrelin, such as the stimulation of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus to increase appetite.[20]

References

- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elevation of ghrelin by B-adrenergic activation is independent of glucose variations and feeding regimen in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | From an Empty Stomach to Anxiolysis: Molecular and Behavioral Assessment of Sex Differences in the Ghrelin Axis of Rats [frontiersin.org]

- 5. Ghrelin cell–expressed insulin receptors mediate meal- and obesity-induced declines in plasma ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. norecopa.no [norecopa.no]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Refeeding in fasted rats: dietary self-selection according to metabolic status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. phoenixbiotech.net [phoenixbiotech.net]

- 17. sceti.co.jp [sceti.co.jp]

- 18. Rat Ghrelin ELISA Kit (A2419) [antibodies.com]

- 19. mybiosource.com [mybiosource.com]

- 20. Gastric Mammalian Target of Rapamycin Signaling Regulates Ghrelin Production and Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

Ghrelin's Role in Growth Hormone Secretion in Rats: A Technical Guide

Introduction

Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, was first identified in 1999 as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R).[1][2] Its discovery has fundamentally expanded the understanding of growth hormone (GH) regulation, introducing a key peripheral signal that integrates energy balance with the neuroendocrine control of growth. This technical guide provides an in-depth examination of ghrelin's mechanism of action on GH secretion in rats, detailing the signaling pathways, experimental protocols used for its study, and quantitative outcomes from key research.

Core Mechanisms of Ghrelin-Induced GH Secretion

Ghrelin stimulates GH secretion through a dual mechanism, acting directly at the pituitary level and indirectly at the hypothalamic level.[2] The active form of ghrelin requires a unique n-octanoyl modification on its third serine residue, a process catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), which is essential for binding to its receptor, GHS-R1a.[3]

Direct Pituitary Action

Ghrelin directly stimulates somatotroph cells in the anterior pituitary gland to release GH.[4][5] It binds to the G protein-coupled receptor GHS-R1a, initiating a downstream signaling cascade that results in the secretion, but not the synthesis, of GH.[5]

Hypothalamic Action

In the hypothalamus, ghrelin influences the release of two primary regulators of GH:

-

Growth Hormone-Releasing Hormone (GHRH): Ghrelin stimulates GHRH-producing neurons in the arcuate nucleus, leading to increased GHRH release into the portal blood, which then stimulates the pituitary.[4][6] Evidence suggests ghrelin's in vivo effects on GH are dependent on an intact GHRH system.[6]

-

Somatostatin (B550006) (SRIF): Ghrelin acts as a functional antagonist to somatostatin, a hormone that inhibits GH release.[4][6] It may suppress somatostatin release from the periventricular nucleus, thereby removing an inhibitory brake on the somatotrophs.[6]

Signaling Pathways

The binding of acylated ghrelin to the GHS-R1a on pituitary somatotrophs triggers a specific intracellular signaling cascade.

-

G-Protein Activation: GHS-R1a is coupled to the Gαq/11 G-protein.[7][8]

-

Phospholipase C (PLC) Activation: This leads to the activation of Phospholipase C (PLC).[7][8][9]

-

IP3 and Calcium Mobilization: PLC activation generates inositol (B14025) triphosphate (IP3), which stimulates the release of calcium (Ca2+) from intracellular stores.[1][8] This increase in intracellular Ca2+ is a critical step for GH vesicle fusion and exocytosis.[1][10] Studies have shown that both intracellular and extracellular calcium sources are essential for ghrelin-induced GH secretion.[10]

-

Nitric Oxide (NO)/cGMP Pathway: Some evidence also points to the involvement of the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in mediating ghrelin's effects on somatotropes.[11]

Quantitative Data on Ghrelin-Induced GH Secretion in Rats

The potency of ghrelin as a GH secretagogue has been quantified in numerous studies. The tables below summarize key findings from experiments in rats.

Table 1: Effect of Intravenous (IV) Ghrelin Administration on Plasma GH Levels

| Rat Age/Condition | Ghrelin Dose | Peak GH Concentration (ng/mL) | Time to Peak | Reference |

| 3-month-old Long-Evans | 10 nmol/kg | Marked Increase (exact value not stated) | 15 min | [12][13] |

| 12-month-old Long-Evans | 10 nmol/kg | Marked Increase (exact value not stated) | 15 min | [12][13] |

| 24-month-old Long-Evans | 10 nmol/kg | Marked Increase (exact value not stated) | 15 min | [12][13] |

| Young Uraemic (Nx) | 3 nmol | 691.6 ± 90.7 | 10 min | [14] |

| Sham-operated (SAL) | 3 nmol | 666.2 ± 104.6 | 10 min | [14] |

| Sham-operated (Pair-fed) | 3 nmol | 577.8 ± 125.4 | 10 min | [14] |

| Adult Male | 10 µg | ~120 ng/mL (estimated from graph) | ~20 min | [15] |

Table 2: Effect of Other Routes of Ghrelin Administration on Plasma GH Levels

| Rat Age/Condition | Administration Route | Ghrelin Dose | Outcome | Reference |

| Prepubertal | Intracerebroventricular (ICV) | Not specified | More potent than intravenous administration | [1] |

| Young Uraemic (Nx) | Intraperitoneal (IP) | 30 nmol | Increased 2h food intake, but 24h intake unchanged | [14] |

| Adult Male | Subcutaneous (SC) | 1 mg/kg | Failed to induce GH secretion in mice with somatotroph-selective GHSR deletion | [16] |

Experimental Protocols

Standardized protocols are crucial for studying the effects of ghrelin on GH secretion. Below is a synthesized methodology based on common practices reported in the literature.

Animal Model and Preparation

-

Species: Male rats (e.g., Sprague-Dawley, Long-Evans, Wistar) are commonly used.[12][17] Age can vary from prepubertal to aged, depending on the study's objective.[2][12]

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is part of the protocol.

-

Cannulation (for IV studies): For studies involving intravenous administration and frequent blood sampling, rats may be fitted with an indwelling cannula in the jugular vein several days prior to the experiment to minimize stress.

Ghrelin Administration

-

Preparation: Rat ghrelin (peptide) is dissolved in a sterile vehicle, typically physiological saline.

-

Dosage: Doses vary but often range from 3 nmol to 10 nmol/kg for systemic administration.[12][14]

-

Route of Administration:

Blood Sampling and Hormone Assay

-

Sampling: Blood samples are collected at baseline (time 0) and at specific intervals post-administration (e.g., 5, 10, 15, 30, 60 minutes).[12][18]

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma is then stored at -20°C or -80°C until analysis.

-

GH Measurement: Plasma GH concentrations are typically measured using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit designed for rat GH.[18]

Neuroendocrine Regulation: Interplay with GHRH and Somatostatin

Ghrelin does not act in isolation; its effect is intricately linked with the hypothalamic GHRH and somatostatin system to create the pulsatile pattern of GH secretion.

-

Synergy with GHRH: Ghrelin and GHRH have a powerful synergistic effect on GH release.[4] When administered together, the resulting GH peak is far greater than the sum of the effects of each hormone given alone.

-

Antagonism of Somatostatin: Ghrelin can overcome the inhibitory tone of somatostatin, allowing for GH release even during periods when somatostatin levels might be high.[6]

-

Integration of Signals: Ghrelin, originating from the stomach, acts as a metabolic signal to the hypothalamus, indicating energy status. This signal is integrated with central GHRH and somatostatin rhythms to ensure that GH release is coordinated with metabolic needs.[6]

Ghrelin is a potent and physiologically significant secretagogue of growth hormone in rats. It exerts its effects through a sophisticated dual-action mechanism involving direct stimulation of pituitary somatotrophs and modulation of hypothalamic GHRH and somatostatin neurons. The signaling cascade within the somatotroph, initiated by the GHS-R1a receptor and mediated by the PLC-IP3-Ca2+ pathway, is fundamental to its action. For researchers and drug development professionals, understanding these pathways and the quantitative impact of ghrelin provides a robust framework for investigating novel therapeutic strategies targeting the GH axis.

References

- 1. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. ghs-r1a.com [ghs-r1a.com]

- 4. Frontiers | The Complex World of Regulation of Pituitary Growth Hormone Secretion: The Role of Ghrelin, Klotho, and Nesfatins in It [frontiersin.org]

- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. biomedres.us [biomedres.us]

- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ghrelin induces growth hormone (GH) secretion via nitric oxide (NO)/cGMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ghrelin stimulates growth hormone secretion and food intake in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Administration of ghrelin to young uraemic rats increases food intake transiently, stimulates growth hormone secretion and does not improve longitudinal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Disrupting the ghrelin-growth hormone axis limits ghrelin's orexigenic but not glucoregulatory actions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Growth hormone treatment modulates active ghrelin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ghrelin stimulation of growth hormone release and appetite is mediated through the growth hormone secretagogue receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Ghrelin in Rodent Models of Neurodegenerative Disease: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ghrelin, a multifaceted gut-derived hormone, has emerged as a promising neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Primarily recognized for its role in appetite regulation and energy homeostasis, a growing body of evidence demonstrates its capacity to mitigate neuronal damage and functional decline in conditions such as ischemic stroke, Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides a comprehensive overview of the neuroprotective effects of ghrelin in established rat models of these disorders. It details the experimental protocols employed, summarizes key quantitative outcomes, and elucidates the intricate signaling pathways through which ghrelin exerts its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of structure and function of neurons. Despite extensive research, effective disease-modifying therapies remain elusive. Ghrelin, a 28-amino acid peptide hormone, has garnered considerable attention for its pleiotropic effects within the central nervous system. Its receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a), is expressed in various brain regions implicated in neurodegeneration, including the hippocampus, substantia nigra, and cortex. This widespread receptor distribution provides a molecular basis for ghrelin's neuroprotective actions, which are primarily attributed to its anti-inflammatory, anti-apoptotic, and anti-oxidative properties. This guide will delve into the preclinical evidence supporting the neuroprotective role of ghrelin in rat models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Neuroprotective Effects of Ghrelin in a Rat Model of Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events leading to neuronal death and neurological deficits. Studies utilizing the middle cerebral artery occlusion (MCAO) model in rats have demonstrated that ghrelin administration can significantly ameliorate ischemic brain injury.

Quantitative Data Summary

| Outcome Measure | Control/Vehicle Group (Post-MCAO) | Ghrelin-Treated Group (Post-MCAO) | Reference |

| Infarct Volume | Significantly larger infarct volumes | Significantly reduced infarct volumes[1][2][3] | [1][2][3] |

| Neurological Deficit Score | Higher scores indicating severe deficits | Significantly improved neurological scores[2] | [2] |

| Neuronal Apoptosis (TUNEL-positive cells) | Increased number of apoptotic cells | Significantly decreased number of apoptotic cells[1] | [1] |

| Oxidative Stress (Superoxide production) | Increased fluorescence intensity (4820 ± 885 arbitrary units) | Decreased fluorescence intensity (3150 ± 690 arbitrary units)[1] | [1] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Elevated levels in ischemic brain tissue | Significantly decreased expression[2] | [2] |

| Microglia/Macrophage Polarization | Increased percentage of pro-inflammatory M1 phenotype | Dramatically inhibited activation of M1 microglia/macrophages[2] | [2] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia via MCAO in adult male Sprague-Dawley or Wistar rats.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical instruments

-

Ghrelin (rat, acylated)

-

Vehicle (e.g., sterile saline)

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Suture the incision.

-

Ghrelin Administration: Administer ghrelin (e.g., 100-160 µg/kg, intraperitoneally) or vehicle at a specified time point, such as 30 minutes before MCAO and at the onset of reperfusion.[1][2]

-

Post-operative care, including monitoring and pain management.

Assessment of Neuroprotection

-

Behavioral Tests: Neurological function can be assessed using tests such as the modified Neurological Severity Score (mNSS), corner test, and rotarod test.[2]

-

Histological Analysis: Infarct volume is typically measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neuronal apoptosis can be quantified by TUNEL staining.

-

Biochemical Assays: Levels of inflammatory markers (e.g., TNF-α, IL-1β) can be measured by RT-qPCR or ELISA. Oxidative stress can be assessed by measuring superoxide (B77818) production.[1][2]

Neuroprotective Effects of Ghrelin in a Rat Model of Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. In rat models where AD-like pathology is induced by intracerebral Aβ administration, ghrelin has shown promise in mitigating these effects.

Quantitative Data Summary

| Outcome Measure | Aβ-Treated Group | Aβ + Ghrelin-Treated Group | Reference |

| Spatial Memory (Morris Water Maze) | Significantly reduced time spent in the target quadrant | Significantly increased time spent in the target quadrant[4] | [4] |

| Memory Retention (Passive Avoidance Test) | Significantly reduced step-through latency | Significantly increased step-through latency[4] | [4] |

| Lipid Peroxidation (MDA levels in hippocampus) | Significantly increased | Significantly decreased[4] | [4] |

| Antioxidant Capacity (Hippocampus) | Significantly decreased | Significantly increased[4] | [4] |

| Catalase Activity (Hippocampus) | Significantly reduced | Significantly increased[4] | [4] |

| Apoptosis and Necroptosis Markers (Bax, RIP1K, RIP3K) | Increased expression | Reduced expression[5] | [5] |

Experimental Protocol: Amyloid-Beta (Aβ) Injection in Rats

This protocol outlines the induction of an Alzheimer's-like pathology through the intra-hippocampal injection of Aβ in Wistar rats.

Materials:

-

Adult male Wistar rats (250-280g)

-

Anesthesia

-

Stereotaxic apparatus

-

Hamilton syringe

-

Aβ peptide 1-42 (oligomeric form)

-

Ghrelin (rat, acylated)

-

Vehicle (e.g., sterile saline)

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Perform a craniotomy to expose the hippocampus.

-

Slowly inject Aβ1-42 (e.g., 10 µg) into the hippocampus.

-

Suture the incision.

-

Ghrelin Administration: Administer ghrelin (e.g., 80 µg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 10 consecutive days) following Aβ injection.[4]

-

Post-operative care.

Assessment of Neuroprotection

-

Behavioral Tests: Spatial learning and memory are assessed using the Morris water maze. Memory retention is evaluated with the passive avoidance test.[4]

-

Biochemical Assays: Oxidative stress is measured by assessing lipid peroxidation (MDA levels) and antioxidant enzyme activity (e.g., catalase, antioxidant capacity).[4] Apoptotic and necroptotic protein expression (e.g., Bax, RIP1K, RIP3K) can be quantified by Western blotting.[5]

Neuroprotective Effects of Ghrelin in a Rat Model of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor dysfunction. Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are commonly used to replicate these pathological features in rats.

Quantitative Data Summary

| Outcome Measure | 6-OHDA/MPTP-Treated Group | 6-OHDA/MPTP + Ghrelin-Treated Group | Reference |

| Apomorphine-Induced Rotations | Increased contralateral rotations | Significantly reduced contralateral rotations | [6] |

| Dopaminergic Neuron Survival (TH-positive cells) | Significant loss of TH-positive neurons | Preservation of TH-positive neurons | [6] |

| Apoptosis Markers (Bax, Cleaved Caspase-3) | Upregulated expression | Downregulated expression | [6] |

| Autophagic Flux | Impaired autophagic flux | Amelioration of autophagic flux dysfunction | [6] |

Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Model in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons.

Materials:

-

Adult male Sprague-Dawley or Wistar rats

-

Anesthesia

-

Stereotaxic apparatus

-

Hamilton syringe

-

6-hydroxydopamine (6-OHDA)

-

Ghrelin (rat, acylated)

-

Vehicle

Procedure:

-

Anesthetize the rat and secure it in a stereotaxic frame.

-

Perform a craniotomy over the target area.

-

Slowly inject 6-OHDA into the medial forebrain bundle.

-

Suture the incision.

-

Ghrelin Administration: Administer ghrelin (e.g., via osmotic mini-pump or daily injections) or vehicle.

-

Post-operative care.

Assessment of Neuroprotection

-

Behavioral Tests: Motor deficits are assessed by monitoring apomorphine-induced contralateral rotations.

-

Histological Analysis: The survival of dopaminergic neurons is quantified by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra.

-

Biochemical Assays: Western blotting can be used to measure the expression of proteins involved in apoptosis (Bax, cleaved caspase-3) and autophagy (Atg7, LC3-II, p62).[6]

Neuroprotective Effects of Ghrelin in a Rat Model of Huntington's Disease

Huntington's disease is a genetic neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. The 3-nitropropionic acid (3-NP) model in rats mimics the mitochondrial dysfunction and striatal degeneration observed in Huntington's disease.

While direct studies on the effects of ghrelin in 3-NP rat models are limited, research in mouse models of Huntington's disease suggests a potential therapeutic role for ghrelin and its analogs.[7]

Experimental Protocol: 3-Nitropropionic Acid (3-NP) Model in Rats

This protocol details the systemic administration of 3-NP to induce striatal lesions.

Materials:

-

Adult male Wistar rats

-

3-nitropropionic acid (3-NP)

-

Ghrelin (rat, acylated)

-

Vehicle

Procedure:

-

Administer 3-NP (e.g., 10 mg/kg, intraperitoneally) daily for a specified duration (e.g., 14 days).[8][9]

-

Ghrelin Administration: Administer ghrelin or vehicle concurrently or following the 3-NP treatment period.

-

Monitor for behavioral changes.

Assessment of Neuroprotection

-

Behavioral Tests: Motor function and cognitive deficits can be assessed using tests such as the open field test and elevated plus maze.[10]

-

Histological Analysis: Striatal neuron loss can be quantified using Nissl staining or immunohistochemistry for neuronal markers.

-

Biochemical Assays: Markers of mitochondrial function and oxidative stress can be measured in striatal tissue.

Signaling Pathways and Experimental Workflows

Ghrelin's neuroprotective effects are mediated through the activation of its receptor, GHS-R1a, which in turn triggers a cascade of intracellular signaling pathways.

Ghrelin's Neuroprotective Signaling Pathways

Caption: Ghrelin's neuroprotective signaling cascade.

General Experimental Workflow

Caption: A generalized experimental workflow for assessing ghrelin's neuroprotective effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective role of ghrelin in rat models of ischemic stroke, Alzheimer's disease, and Parkinson's disease. Ghrelin's ability to attenuate neuronal death, reduce neuroinflammation, and combat oxidative stress through multiple signaling pathways underscores its therapeutic potential. While further research is needed, particularly in models of Huntington's disease, the existing preclinical data provides a solid foundation for the continued investigation of ghrelin and its mimetics as novel therapeutic agents for neurodegenerative disorders. Future studies should focus on optimizing dosing regimens, exploring long-term treatment effects, and elucidating the full spectrum of molecular mechanisms underlying ghrelin's neuroprotective actions. The translation of these promising preclinical findings into clinical applications holds the potential to address the significant unmet medical need in the field of neurodegenerative diseases.

References

- 1. Ghrelin Attenuated Cerebral Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin reduces cerebral ischemic injury in rats by reducing M1 microglia/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The effect of ghrelin on antioxidant status in the rat’s model of Alzheimer’s disease induced by amyloid-beta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.mui.ac.ir [eprints.mui.ac.ir]

- 6. Frontiers | Acylated Ghrelin is Protective Against 6-OHDA-induced Neurotoxicity by Regulating Autophagic Flux [frontiersin.org]

- 7. Dual Therapy with Liraglutide and Ghrelin Promotes Brain and Peripheral Energy Metabolism in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Liraglutide Improves Cognitive and Neuronal Function in 3-NP Rat Model of Huntington’s Disease [frontiersin.org]